

Technical Support Center: ZW49 (Zanidatamab Zovodotin)

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Compound of Interest

Compound Name: ZW-1226

Cat. No.: B15569951

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZW49 (zanidatamab zovodotin).

Frequently Asked Questions (FAQs)

Q1: What is ZW49 and what is its mechanism of action?

ZW49, also known as zanidatamab zovodotin, is a bispecific antibody-drug conjugate (ADC).[1] It is composed of a bispecific antibody, zanidatamab (ZW25), linked to a cytotoxic payload, a novel auristatin.[2][3] The zanidatamab antibody targets two distinct epitopes on the human epidermal growth factor receptor 2 (HER2), similar to the binding domains of trastuzumab and pertuzumab.[2][4] This biparatopic binding leads to enhanced internalization of the ADC into HER2-expressing tumor cells.[2][3] Following internalization, the cytotoxic auristatin payload is released, leading to microtubule disruption and ultimately, tumor cell death.[3]

Q2: We are observing lower than expected efficacy in our HER2-positive cancer cell line model. What are the possible reasons?

Several factors could contribute to lower than expected efficacy:

- **Low HER2 Expression Levels:** While ZW49 has shown activity in models with both high and low HER2 expression, its efficacy is still dependent on the presence of HER2.[2] It is crucial to accurately quantify the HER2 expression level in your specific cell line.

- **Cell Line Specific Resistance:** The cell line may possess intrinsic resistance mechanisms to auristatin-based payloads or antibody-drug conjugates in general.
- **Drug Concentration and Exposure:** Ensure that the concentration and duration of ZW49 exposure are appropriate for your experimental setup. Refer to preclinical studies for guidance on effective dose ranges.
- **Assay Sensitivity:** The chosen cell viability or cytotoxicity assay may not be sensitive enough to detect the effects of ZW49 at the tested concentrations.

Q3: Our in vivo xenograft model shows initial tumor regression followed by relapse. What could be the cause?

This is a common observation in preclinical studies and can be attributed to the development of acquired resistance. Potential mechanisms of resistance to ADCs like ZW49 include:

- **Downregulation of HER2:** Tumor cells may reduce the expression of HER2 on their surface, leading to decreased targeting and internalization of ZW49.
- **Altered Intracellular Trafficking:** Changes in the endocytic and lysosomal pathways can impair the release of the cytotoxic payload within the tumor cell.[\[5\]](#)
- **Drug Efflux Pumps:** Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove the auristatin payload from the cell, reducing its intracellular concentration and cytotoxic effect.[\[5\]](#)
- **Activation of Alternative Signaling Pathways:** Upregulation of downstream signaling pathways, such as the PI3K/AKT pathway, can promote cell survival and overcome the cytotoxic effects of ZW49.[\[5\]](#)[\[6\]](#)

Q4: We are observing unexpected off-target toxicity in our experiments. What is the known safety profile of ZW49?

Preliminary results from a Phase 1 clinical trial of ZW49 showed a manageable safety profile.[\[7\]](#) [\[8\]](#) The most common treatment-related adverse events reported were mild to moderate (Grade 1 or 2) and included keratitis (inflammation of the cornea), fatigue, and diarrhea.[\[9\]](#) These events were generally reversible and manageable.[\[9\]](#) No dose-limiting toxicities, treatment-

related deaths, or severe hematologic, pulmonary, or liver toxicities were reported in the initial findings.[9] If you are observing toxicities inconsistent with this profile in your preclinical models, it may be due to species-specific effects or differences in the experimental setup.

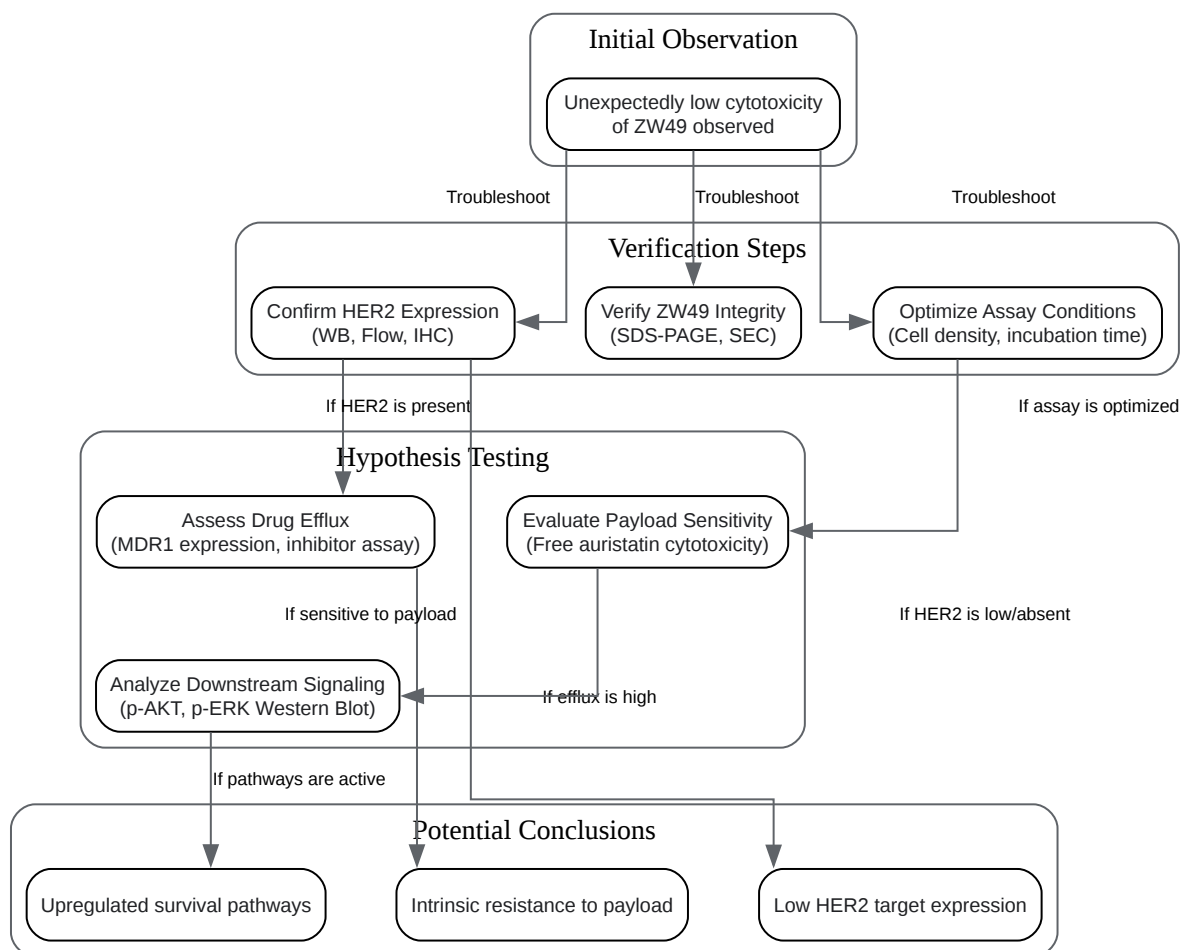
Q5: Is ZW49 still in active clinical development?

Zymeworks has discontinued the clinical development program for zanidatamab zovodotin (ZW49). This decision was made to reallocate resources to other promising early-stage programs. The company had previously halted the initiation of a phase 2 trial to consider the evolving clinical landscape for HER2-targeted ADCs.[1][10]

Troubleshooting Guides

Guide 1: Investigating Suboptimal In Vitro Efficacy

This guide provides a workflow for troubleshooting lower-than-expected efficacy of ZW49 in cell culture experiments.

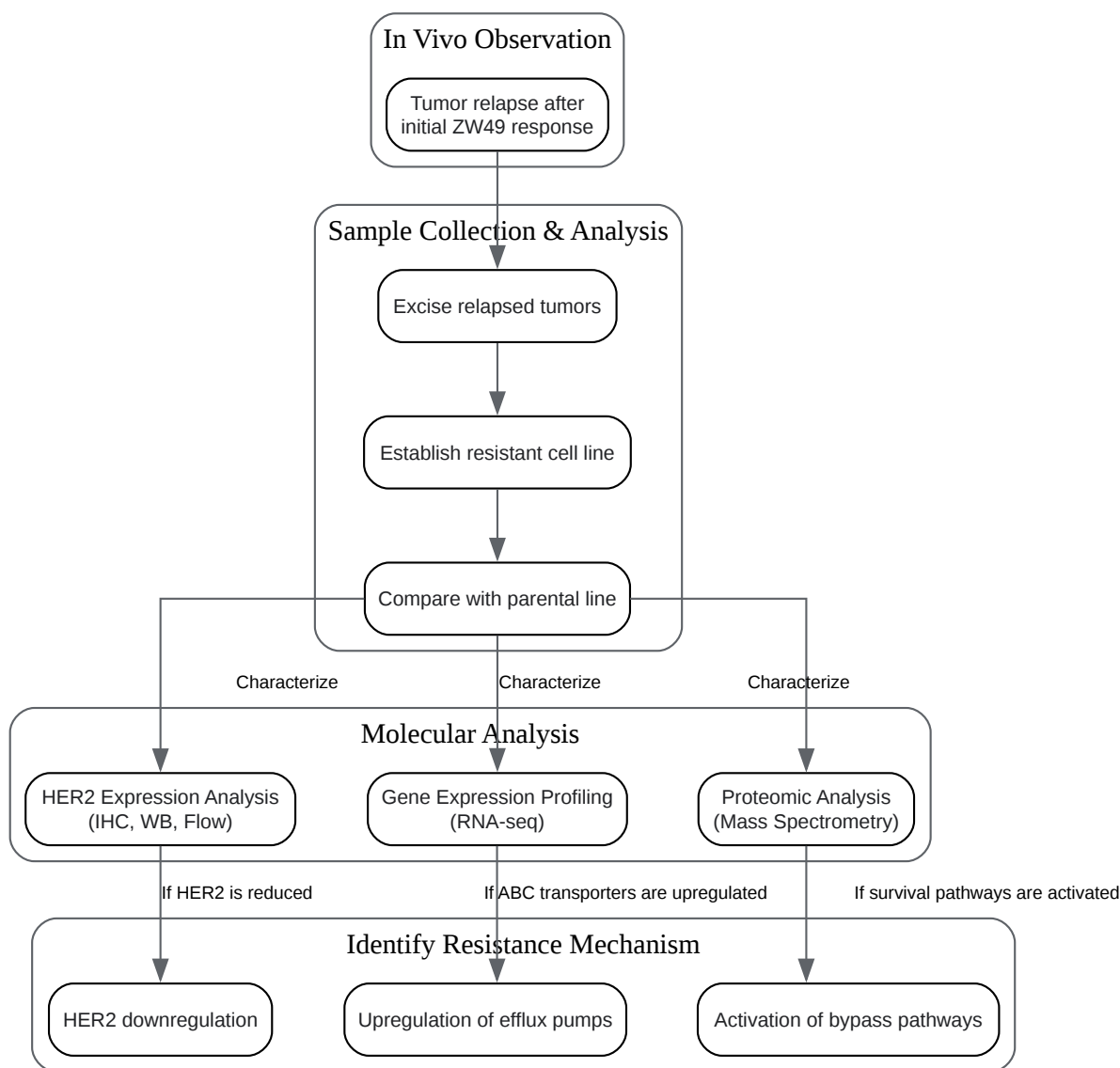


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Caption: Troubleshooting workflow for suboptimal ZW49 in vitro efficacy.

Guide 2: Characterizing Acquired Resistance in Xenograft Models

This guide outlines steps to investigate the mechanisms behind tumor relapse in vivo.



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Caption: Workflow for investigating acquired resistance to ZW49 in vivo.

Quantitative Data Summary

Table 1: Preliminary Phase 1 Clinical Trial Results for ZW49 (2.5 mg/kg Q3W)

| Metric | Value | Cancer Types |
|-----------------------------------|-------|-----------------------|
| Confirmed Objective Response Rate | 31% | HER2-positive cancers |
| Disease Control Rate | 72% | HER2-positive cancers |

Data from a presentation of preliminary results from a Phase 1 clinical trial.[\[7\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Assessment of HER2 Expression by Flow Cytometry

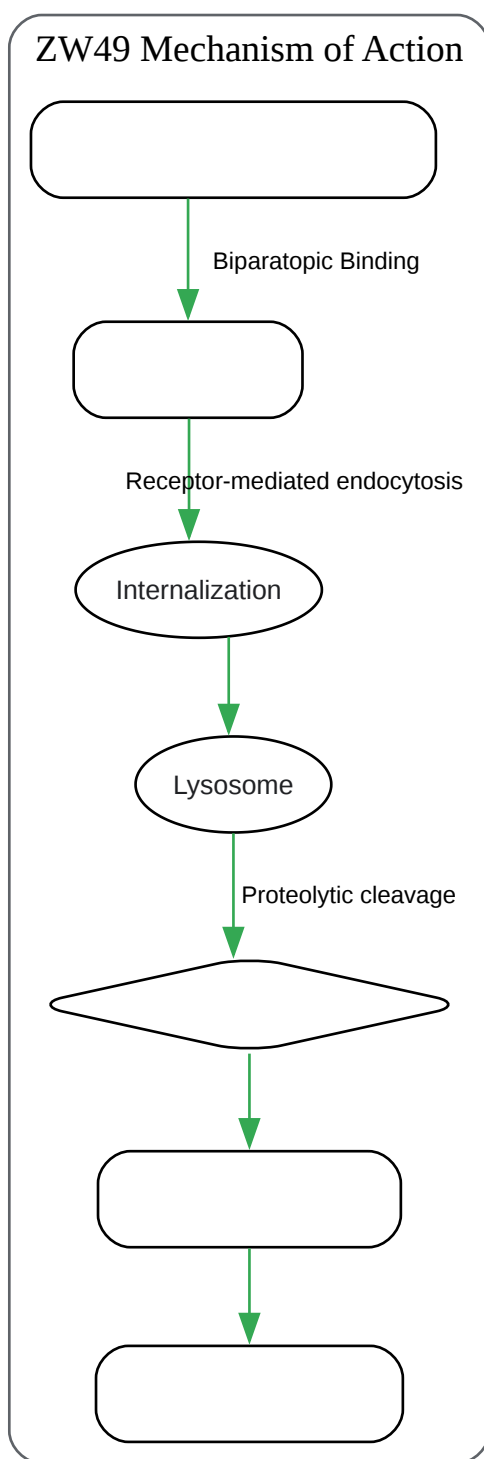
- Cell Preparation: Harvest cultured cells and wash with ice-cold PBS.
- Antibody Staining: Resuspend cells in FACS buffer (PBS with 2% FBS) and incubate with a fluorescently labeled anti-HER2 antibody (e.g., FITC-conjugated trastuzumab) or a primary anti-HER2 antibody followed by a fluorescently labeled secondary antibody.
- Incubation: Incubate for 30-60 minutes at 4°C in the dark.
- Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
- Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
- Analysis: Analyze the mean fluorescence intensity (MFI) to quantify the level of HER2 expression.

Protocol 2: In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- **Drug Treatment:** Treat the cells with a serial dilution of ZW49. Include an untreated control and a positive control (e.g., a known cytotoxic agent).
- **Incubation:** Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.
- **Assay Reagent Addition:** Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- **Signal Measurement:** Incubate the plate at room temperature for a short period to stabilize the luminescent signal. Measure luminescence using a plate reader.
- **Data Analysis:** Normalize the data to the untreated control and plot the dose-response curve to determine the IC50 value.

Signaling Pathway Diagram



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Caption: Mechanism of action of ZW49.

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